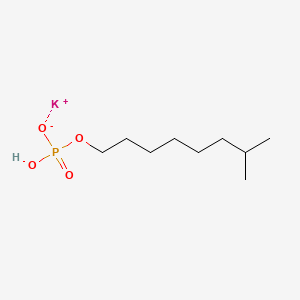
2,4,6-Trichlorophenyl laurate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trichlorophenyl laurate is an organic compound with the molecular formula C18H25Cl3O2 It is a derivative of lauric acid, where the hydrogen atom of the carboxyl group is replaced by a 2,4,6-trichlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4,6-Trichlorophenyl laurate can be synthesized through the esterification of lauric acid with 2,4,6-trichlorophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Trichlorophenyl laurate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of lauric acid and 2,4,6-trichlorophenol.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones and other oxidized derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Lauric acid and 2,4,6-trichlorophenol.
Oxidation: Quinones and other oxidized phenyl derivatives.
Substitution: Various substituted phenyl laurate derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trichlorophenyl laurate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential antimicrobial properties due to the presence of the trichlorophenyl group.
Medicine: Explored for its potential use in drug delivery systems, particularly in the formulation of prodrugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.
Wirkmechanismus
The mechanism of action of 2,4,6-trichlorophenyl laurate involves its interaction with biological membranes and enzymes. The compound can disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it can inhibit the activity of certain enzymes by binding to their active sites, thereby interfering with their normal function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4,6-Trichlorophenyl acetate
- 2,4,6-Trichlorophenyl butyrate
- 2,4,6-Trichlorophenyl palmitate
Uniqueness
2,4,6-Trichlorophenyl laurate is unique due to its specific combination of the trichlorophenyl group and lauric acid. This combination imparts distinct chemical properties, such as enhanced hydrophobicity and stability, making it suitable for various applications that require these characteristics.
Eigenschaften
CAS-Nummer |
26253-52-1 |
|---|---|
Molekularformel |
C18H25Cl3O2 |
Molekulargewicht |
379.7 g/mol |
IUPAC-Name |
(2,4,6-trichlorophenyl) dodecanoate |
InChI |
InChI=1S/C18H25Cl3O2/c1-2-3-4-5-6-7-8-9-10-11-17(22)23-18-15(20)12-14(19)13-16(18)21/h12-13H,2-11H2,1H3 |
InChI-Schlüssel |
KHCOZGXKVONPAB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OC1=C(C=C(C=C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


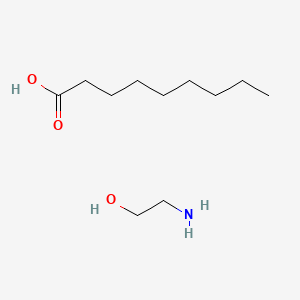

![N-[2-[2-(7H-purin-6-ylamino)ethyldisulfanyl]ethyl]-7H-purin-6-amine](/img/structure/B12644569.png)
![2(1H)-Quinolinone, 7-chloro-4-hydroxy-3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1-pyrrolidinyl)phenyl]-](/img/structure/B12644571.png)
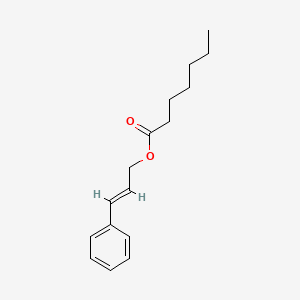

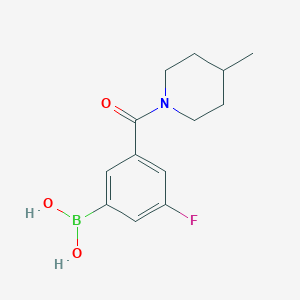

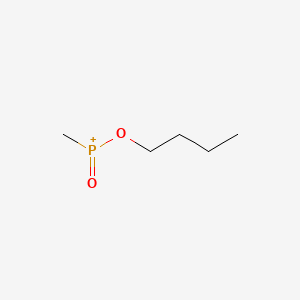

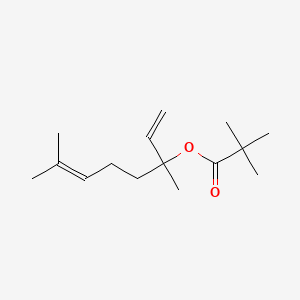
![[1,1'-Biphenyl]-4-propanol, beta-amino-, (betaR)-](/img/structure/B12644621.png)

